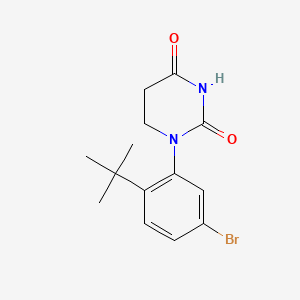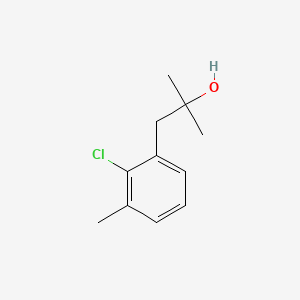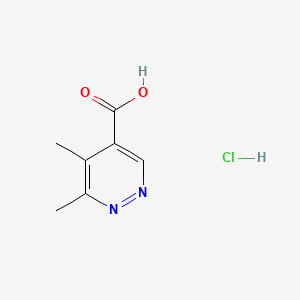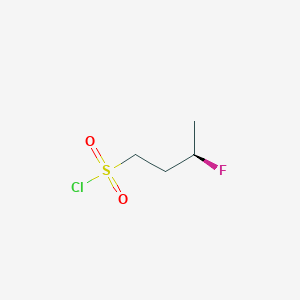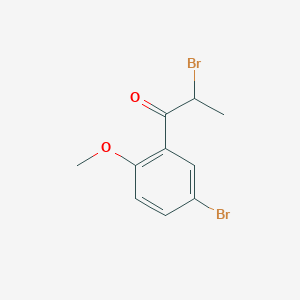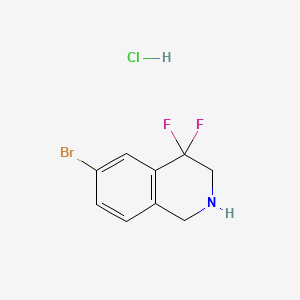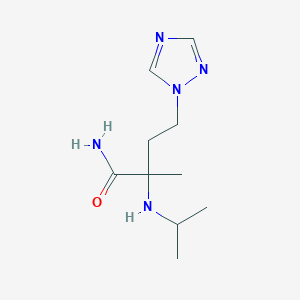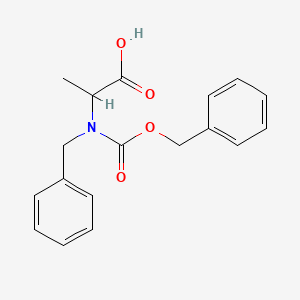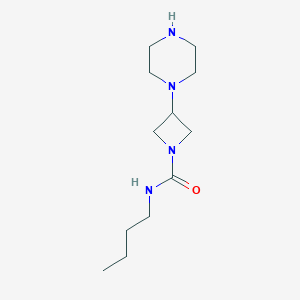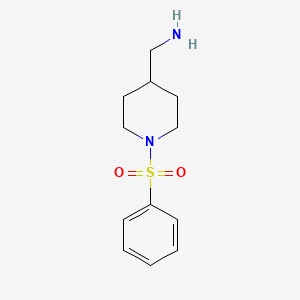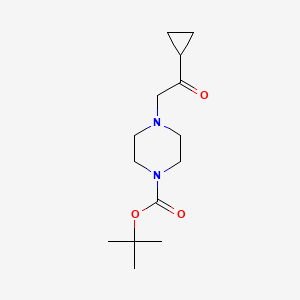![molecular formula C7H14ClNO2 B13484846 {5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride CAS No. 2866333-86-8](/img/structure/B13484846.png)
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-Oxa-2-azaspiro[34]octan-7-yl}methanolhydrochloride is a spirocyclic compound that features both oxygen and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride typically involves the formation of the spirocyclic ring system followed by functionalization to introduce the methanol and hydrochloride groups. One common approach is to start with a suitable precursor that contains the necessary functional groups and then perform a series of reactions to construct the spirocyclic core. Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve crystallization, distillation, or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced .
Aplicaciones Científicas De Investigación
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of {5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
- 1-Oxa-6-azaspiro[2.5]octan-6-carboxylic acid benzyl ester
- 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester
Uniqueness
{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications where specific structural features are required .
Propiedades
Número CAS |
2866333-86-8 |
|---|---|
Fórmula molecular |
C7H14ClNO2 |
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
5-oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-2-6-1-7(10-3-6)4-8-5-7;/h6,8-9H,1-5H2;1H |
Clave InChI |
OUVJUSUDEQDLEA-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC12CNC2)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


